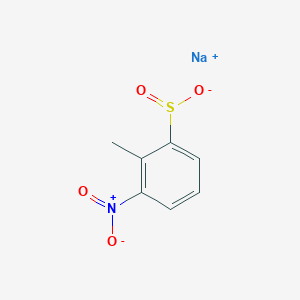

Sodium 2-methyl-3-nitrobenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-methyl-3-nitrobenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆NNaO₄S and a molecular weight of 223.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of sodium sulfinates, including sodium 2-methyl-3-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: : Industrial production of sodium sulfinates may involve more scalable methods, such as continuous flow processes, to meet the demand for large quantities. These methods often utilize automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: : Sodium 2-methyl-3-nitrobenzene-1-sulfinate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfonates.

Reduction: Formation of sulfides.

Substitution: Replacement of the sulfonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the desired product, but typically involve nucleophilic reagents.

Major Products

Oxidation: Sulfonates.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 2-methyl-3-nitrobenzene-1-sulfinate is used in various scientific research applications, including:

Chemistry: As a sulfonylating agent in organic synthesis.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2-methyl-3-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical transformations, targeting specific molecular pathways and functional groups .

Comparison with Similar Compounds

Similar Compounds

- Sodium methanesulfinate .

Sodium benzenesulfinate: .

Sodium toluenesulfinate: .

Comparison: : Sodium 2-methyl-3-nitrobenzene-1-sulfinate is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

Sodium 2-methyl-3-nitrobenzene-1-sulfinate is a compound of increasing interest in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a sulfonate group attached to a methyl-substituted benzene ring. The compound's structure can be represented as follows:

This structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions and form reactive intermediates. These intermediates can interact with various biological macromolecules, leading to several pharmacological effects.

- Antimicrobial Activity : Research indicates that sulfinates, including this compound, exhibit significant antimicrobial properties. A study showed that derivatives of sulfinates displayed inhibition against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : The compound has also been investigated for its anticancer activity. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Mechanistic Insights : The mechanism by which this compound exerts its effects may involve:

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 22 |

| Escherichia coli | 20 | 25 |

| Klebsiella pneumoniae | 25 | 27 |

The data indicate that this compound exhibits comparable activity to standard antibiotics, highlighting its potential as an antimicrobial agent.

Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 | 15 | 10 |

| A549 | 20 | 12 |

The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Several case studies have documented the effects of nitroaromatic compounds similar to this compound. For instance, one study reported severe methemoglobinemia following exposure to nitrobenzene derivatives, emphasizing the importance of understanding the toxicological profiles of such compounds .

Another case highlighted the therapeutic potential of nitro compounds in treating specific types of cancers, where patients showed improved outcomes following treatment with nitroaromatic agents .

Properties

Molecular Formula |

C7H6NNaO4S |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

sodium;2-methyl-3-nitrobenzenesulfinate |

InChI |

InChI=1S/C7H7NO4S.Na/c1-5-6(8(9)10)3-2-4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

YFRXBHHYVOTWFM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.